molecular formula C17H16N2O4S2 B3292588 N-(6-Methoxy-benzothiazol-2-yl)-2-(toluene-4-sulfonyl)-acetamide CAS No. 878727-43-6

N-(6-Methoxy-benzothiazol-2-yl)-2-(toluene-4-sulfonyl)-acetamide

Cat. No.: B3292588
CAS No.: 878727-43-6
M. Wt: 376.5 g/mol
InChI Key: LJVPAXNWTKIYDJ-UHFFFAOYSA-N
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Description

N-(6-Methoxy-benzothiazol-2-yl)-2-(toluene-4-sulfonyl)-acetamide is a chemical compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing sulfur and nitrogen atoms within a fused benzene and thiazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Methoxy-benzothiazol-2-yl)-2-(toluene-4-sulfonyl)-acetamide typically involves the following steps:

  • Benzothiazole Derivation: The starting material, benzothiazole, undergoes methoxylation to introduce the methoxy group at the 6-position.

  • Acetylation: The resulting 6-methoxy-benzothiazole is then acetylated to form N-(6-Methoxy-benzothiazol-2-yl)-acetamide.

  • Sulfonylation: Finally, the acetamide group is sulfonylated using toluene-4-sulfonyl chloride to yield the target compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and specific solvents can also improve the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions: N-(6-Methoxy-benzothiazol-2-yl)-2-(toluene-4-sulfonyl)-acetamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at different positions on the benzothiazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Reagents like toluene-4-sulfonyl chloride and various nucleophiles are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, N-(6-Methoxy-benzothiazol-2-yl)-2-(toluene-4-sulfonyl)-acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. Its ability to interact with biological targets can lead to the development of new drugs for treating various diseases.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which N-(6-Methoxy-benzothiazol-2-yl)-2-(toluene-4-sulfonyl)-acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide: This compound is structurally similar but lacks the toluene-4-sulfonyl group.

  • 2-Chloro-N-(6-Methoxy-benzothiazol-2-yl)-acetamide: This compound has a chlorine atom instead of the toluene-4-sulfonyl group.

Uniqueness: N-(6-Methoxy-benzothiazol-2-yl)-2-(toluene-4-sulfonyl)-acetamide is unique due to the presence of the toluene-4-sulfonyl group, which imparts distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S2/c1-11-3-6-13(7-4-11)25(21,22)10-16(20)19-17-18-14-8-5-12(23-2)9-15(14)24-17/h3-9H,10H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVPAXNWTKIYDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(S2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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